molecular formula C16H17NO4 B7860098 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid

2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid

Cat. No. B7860098
M. Wt: 287.31 g/mol
InChI Key: DCIIFBZCNCBWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory Properties : Nikalje, Hirani, and Nawle (2015) synthesized derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid and evaluated them for anti-inflammatory activity using in-vitro and in-vivo models. These compounds showed promising anti-inflammatory activity, and molecular docking studies were performed to determine their binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

  • Crystal Structure Analysis : The crystal structure of a 1:1 adduct of caffeine and 2-(1,3-dioxoisoindolin-2-yl)acetic acid was analyzed by Bhatti et al. (2011). They found that the components are linked by an O—H⋯N hydrogen-bond without proton transfer (Bhatti et al., 2011).

  • Anti-Proliferative Heterocyclic Compounds Synthesis : Hekal, Ali, and Abu El‐Azm (2020) utilized 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride for synthesizing novel heterocyclic compounds with anti-proliferative activity against human epithelial cell lines, showing effectiveness without harming normal fibroblasts (Hekal, Ali, & Abu El‐Azm, 2020).

  • Antimicrobial Activity : Bedair et al. (2006) synthesized derivatives of (dioxoisoindolin-2-yl)phenylacetic acid and found that some compounds showed promising antimicrobial activities (Bedair et al., 2006).

  • CO-Releasing Molecule Detection : Yang, Liu, Jiang, and Liu (2021) studied the fluorescent detection mechanism of 2-(4-nitro-1,3-dioxoisoindolin-2-yl) acetic acid on CO-Releasing Molecule-3. They concluded that the experimental Stokes shift is mainly caused by intermolecular hydrogen bonding rather than by an excited state intramolecular proton transfer process (Yang, Liu, Jiang, & Liu, 2021).

properties

IUPAC Name

2-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-14-11-8-4-5-9-12(11)15(19)17(14)13(16(20)21)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIIFBZCNCBWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.